Product packaging for Tetrahydro-2H-pyran-2-carbaldehyde(Cat. No.:CAS No. 19611-45-1)

Tetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B034532
CAS No.: 19611-45-1
M. Wt: 114.14 g/mol
InChI Key: XEZQLSOFXLPSJR-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-2-carbaldehyde is a highly valuable and versatile chiral aldehyde intermediate in organic synthesis and medicinal chemistry research. Its primary utility stems from its dual functionality: the aldehyde group is a highly reactive electrophile for condensation reactions (e.g., Grignard additions, aldol reactions, reductive aminations), while the tetrahydropyran (THP) ring can serve as a masked form of a 1,5-dicarbonyl compound or, more commonly, as a precursor for protecting groups. Upon transformation, the THP moiety is a well-established and robust protecting group for alcohols, offering stability under a wide range of basic and mildly acidic conditions, with facile removal under mild aqueous acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B034532 Tetrahydro-2H-pyran-2-carbaldehyde CAS No. 19611-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZQLSOFXLPSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452873
Record name Tetrahydro-2H-pyran-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19611-45-1
Record name Tetrahydro-2H-pyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-2-carbaldehyde
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Advanced Synthetic Methodologies for Tetrahydro 2h Pyran 2 Carbaldehyde

Chemoenzymatic and Biocatalytic Routes

The intersection of enzymology and organic synthesis has led to the development of powerful chemoenzymatic and biocatalytic methods for producing enantiomerically pure compounds. These strategies are particularly advantageous for the synthesis of chiral molecules like tetrahydro-2H-pyran-2-carbaldehyde, offering high selectivity under mild reaction conditions.

Kinetic resolution is a widely employed technique for separating racemic mixtures into their constituent enantiomers. In the context of this compound synthesis, enzyme-catalyzed kinetic resolution is a key step to obtain enantiopure intermediates. nih.gov This process relies on the differential rate of reaction of two enantiomers with an enzyme, allowing for the separation of the faster-reacting enantiomer from the slower one.

A notable application of this is the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a closely related precursor. nih.govnih.gov The process starts with the kinetic resolution of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov This enzymatic step provides access to the enantiomerically enriched alcohol, which can then be oxidized to the desired aldehyde. The ability to produce such enantiopure building blocks is crucial for their application in the synthesis of complex, biologically active molecules. nih.gov

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value). A high E-value signifies a high degree of selectivity of the enzyme for one enantiomer over the other. In some biocatalytic systems, sequential kinetic resolutions using two different enzymes can be employed to further enhance the enantiomeric excess of the final product. researchgate.net

Lipases are a class of enzymes that have found extensive use in organic synthesis due to their ability to catalyze reactions with high regio- and enantioselectivity, particularly in non-aqueous environments. nih.gov They are especially effective in the stereoselective acylation of alcohols, a key transformation for producing chiral alcohol precursors of this compound. nih.gov

The lipase-mediated resolution of racemic alcohols, such as 3-hydroxy-4-tosyloxybutanenitrile, can yield highly enantiomerically enriched alcohols and their corresponding acetates. nih.gov For instance, lipases from Pseudomonas cepacia, Candida antarctica (CAL-B), and Mucor miehei have demonstrated excellent enantioselectivity (>99% ee) in such resolutions. nih.gov These chiral alcohols are versatile intermediates that can be further elaborated into the target tetrahydropyran (B127337) structure.

Lipases like CAL-B are also utilized in dynamic kinetic resolutions, where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Metal-Catalyzed Synthetic Approaches

Metal catalysis offers a powerful and versatile toolkit for the construction of complex organic molecules, including the tetrahydropyran ring system. These methods often provide high efficiency and control over the stereochemical outcome of the reaction.

Transition metals, particularly palladium, are widely used to catalyze the formation of cyclic ethers like tetrahydropyrans. Palladium-catalyzed tandem reactions, for example, can construct the tetrahydropyran ring in a single, efficient step from acyclic precursors. These reactions often proceed through a cascade of events, such as an oxa-Michael addition followed by an intramolecular allylic substitution, to form the heterocyclic ring.

While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided context, the general applicability of palladium-catalyzed cyclizations to form substituted tetrahydropyrans is a well-established strategy in organic synthesis.

The direct oxidation of the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol, is a common and efficient method for the synthesis of this compound. Various catalytic oxidation systems have been developed to achieve this transformation cleanly and in high yield.

One prominent method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) based catalytic system. For the oxidation of the related (R)-3,4-dihydro-2H-pyran-2-methanol, a combination of TEMPO and bis(acetoxy)iodobenzene (BAIB) in dichloromethane (B109758) has been shown to be highly effective, affording the corresponding aldehyde in near-quantitative yield.

Table 1: TEMPO/BAIB-Mediated Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol

Classical Organic Synthesis Strategies

Beyond enzymatic and metal-catalyzed methods, classical organic synthesis provides robust and well-established routes to this compound.

A primary classical approach is the Prins cyclization. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde to form a 1,3-dioxane, which can then be converted to a tetrahydropyran. While a versatile method for forming the tetrahydropyran core, it may require subsequent functional group manipulations to install the aldehyde at the 2-position.

Another important strategy is the hetero-Diels-Alder reaction, a [4+2] cycloaddition between a diene and an aldehyde (or its equivalent) to directly form a dihydropyran ring. Subsequent reduction of the double bond within the ring would yield the desired tetrahydropyran skeleton.

Multi-component reactions, which combine three or more reactants in a single operation to form a complex product, also offer an efficient pathway to functionalized tetrahydropyrans. For instance, the reaction of an aldehyde, an amine, and a cyclic diketone can lead to dihydropyranones, which can be hydrogenated to the corresponding tetrahydropyran derivatives.

Table of Mentioned Compounds

Oxidation of Tetrahydro-2H-pyran-2-methanol Derivatives (e.g., Swern Oxidation, BAIB/TEMPO Oxidation)

A primary and direct route to this compound involves the oxidation of its corresponding alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. nih.gov Modern oxidation methods are favored for their mild conditions and high selectivity, which prevent over-oxidation to the carboxylic acid.

Swern Oxidation: This well-established method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgalfa-chemistry.com The reaction proceeds at very low temperatures (typically -78 °C) to form a reactive sulfonium (B1226848) intermediate, which then converts the alcohol to the aldehyde. youtube.com The Swern oxidation is known for its excellent functional group tolerance and mild conditions, making it suitable for complex substrates. wikipedia.orgorganic-chemistry.org However, a significant drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide (B99878). wikipedia.orgorganic-chemistry.org

BAIB/TEMPO Oxidation: A greener and highly efficient alternative involves the use of the 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) radical as a catalyst in conjunction with a stoichiometric oxidant like bis(acetoxy)iodobenzene (BAIB). This system effectively oxidizes primary alcohols to aldehydes with high yields. windows.net A notable application is the oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the corresponding aldehyde, which proceeds in dichloromethane (DCM) at room temperature, achieving a 98% yield. The mechanism involves the hypervalent iodine compound (BAIB) regenerating the active oxoammonium salt from TEMPO in the catalytic cycle. researchgate.net This method is advantageous as it avoids harsh conditions and toxic heavy metals. windows.net

Comparison of Oxidation Methods for Pyran-2-methanol Derivatives

MethodReagentsTypical ConditionsAdvantagesDisadvantagesYield Example
Swern OxidationDMSO, Oxalyl Chloride, Triethylamine-78 °C to room temp., CH₂Cl₂Mild conditions, high yields, broad functional group tolerance. wikipedia.orgnumberanalytics.comRequires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct. wikipedia.orgGenerally high (>90%)
BAIB/TEMPO OxidationTEMPO (catalytic), BAIB (stoichiometric)Room temp., CH₂Cl₂Mild, non-toxic, high yield, avoids heavy metals. windows.netRequires a stoichiometric amount of the iodine-based oxidant. ~98% for (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde.

Dimerization and Cycloaddition Reactions for Pyran Ring Formation

The tetrahydropyran ring itself can be constructed through cycloaddition reactions, which form the core structure that is subsequently functionalized. The Diels-Alder reaction, a powerful tool in organic synthesis, is a key strategy. For instance, the racemic version of the related compound 3,4-dihydro-2H-pyran-2-carboxaldehyde has been synthesized from acrolein via a high-pressure or microwave-assisted dimerization, which is essentially a hetero-Diels-Alder reaction. nih.gov This dihydropyran derivative can then be hydrogenated to yield the saturated this compound.

Another relevant method is the Prins cyclization, which involves the reaction of an aldehyde with a homoallylic alcohol under acidic conditions to form a tetrahydropyran ring. While not a direct dimerization, this cycloaddition strategy is a fundamental approach to synthesizing substituted tetrahydropyran scaffolds. organic-chemistry.org

Multi-Step Linear Syntheses from Acyclic Precursors

This compound can also be assembled through linear sequences starting from simple, non-cyclic molecules. These multi-step syntheses offer flexibility and control over the final product's stereochemistry. One general approach involves the lactonization of a 5-hydroxyester to form a pyran-2-one, which can be further modified. researchgate.net For example, a 5-hydroxyester can be cyclized using an acid catalyst like p-toluenesulfonic acid to yield a cyclic lactone intermediate, which can then be converted to the desired pyran structure through several subsequent steps. researchgate.net

Green Chemistry and Sustainable Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. The development of green methodologies for producing this compound focuses on reducing energy consumption, using less hazardous materials, and minimizing waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.govnih.gov Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and improve yields compared to conventional heating. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of various pyran derivatives. For example, the Diels-Alder dimerization of acrolein to form 3,4-dihydro-2H-pyran-2-carboxaldehyde can be facilitated by microwaves. nih.gov Similarly, microwave-assisted conditions have proven highly efficient for synthesizing various compounds containing the 2H-pyran-2-one skeleton, which are potential precursors to the target molecule. researchgate.netarkat-usa.org

Development of Environmentally Benign Oxidants and Reaction Conditions

The shift away from stoichiometric, toxic, and heavy-metal-based oxidants (like chromium reagents) is a core principle of green chemistry. organic-chemistry.org The development of catalytic systems that use clean and readily available terminal oxidants, such as molecular oxygen (from air) or hydrogen peroxide, is highly desirable. acs.orgresearchgate.net

The BAIB/TEMPO system is a prime example of a greener oxidation method, as it avoids toxic metals and its byproducts are relatively innocuous. windows.net Other emerging environmentally friendly oxidation protocols include:

Copper/Phenanthroline/O₂ System: This catalytic system uses simple copper complexes to perform aerobic oxidation of alcohols, with water as the only byproduct. acs.org

I₂-KI-K₂CO₃-H₂O System: An inexpensive and green method that uses water as the solvent to selectively oxidize alcohols to aldehydes under anaerobic conditions. organic-chemistry.org

Choline Peroxydisulfate (ChPS): A biodegradable oxidizing task-specific ionic liquid that allows for the selective oxidation of alcohols under mild, solvent-free conditions. organic-chemistry.org

These methods represent a move towards more sustainable chemical production by reducing hazardous waste and improving atom economy. researchgate.netfrontiersin.org

Overview of Green Synthesis Approaches

ApproachKey FeaturesRelevance to Target CompoundExample
Microwave-Assisted SynthesisRapid heating, shorter reaction times, improved yields. nih.govApplicable to cycloaddition reactions for pyran ring formation. nih.govarkat-usa.orgMicrowave-assisted dimerization of acrolein. nih.gov
Benign OxidantsAvoidance of toxic heavy metals, use of clean terminal oxidants (O₂, H₂O₂). acs.orgresearchgate.netDirectly applicable to the oxidation of (Tetrahydro-2H-pyran-2-yl)methanol.TEMPO/BAIB system, Copper-catalyzed aerobic oxidation. acs.org
Aqueous/Solvent-Free ConditionsReduces use of volatile organic compounds (VOCs).Can be incorporated into oxidation steps.Iodine-catalyzed oxidation in water; organic-chemistry.org Choline Peroxydisulfate (ionic liquid) oxidation without solvent. organic-chemistry.org

Industrial Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires robust, cost-effective, and scalable methods. For tetrahydropyran derivatives, process optimization is key to achieving high yields and purity on a large scale. Patents often disclose methods suitable for industrial application. For instance, methods for producing tetrahydropyran derivatives that are suitable for industrial production have been developed, focusing on the efficient synthesis of intermediates that can be converted into the final product. google.com

Process optimization for a multi-step synthesis would involve:

Telescoping Reactions: Combining multiple reaction steps into a single pot to avoid time-consuming and costly isolation and purification of intermediates.

Catalyst Recycling: For methods using catalysts (e.g., TEMPO or metal-based systems), developing protocols for catalyst recovery and reuse is crucial for economic viability. researchgate.net

Flow Chemistry: Implementing continuous flow reactors instead of batch processing can offer better control over reaction parameters (temperature, pressure), improve safety, and allow for easier scaling.

Minimizing Waste: Optimizing reaction stoichiometry and workup procedures to reduce the generation of byproducts and waste streams.

For the oxidation step, which is critical for producing this compound, an industrial process would favor a catalytic aerobic method over stoichiometric reagents like Swern or even BAIB/TEMPO to minimize cost and waste. researchgate.net

Stereochemical Aspects and Asymmetric Synthesis of Tetrahydro 2h Pyran 2 Carbaldehyde

Enantioselective Synthesis Pathways

The synthesis of single enantiomers of tetrahydro-2H-pyran-2-carbaldehyde is a significant challenge in organic chemistry. Researchers have explored various pathways to achieve high levels of enantioselectivity, primarily focusing on chiral auxiliary-based methods and the burgeoning field of asymmetric catalysis.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

One notable approach to the asymmetric synthesis of a substituted tetrahydropyran (B127337) ring, which serves as a model for the synthesis of the C32-C38 fragment of the natural product phorboxazole, utilizes a sulfoxide (B87167) as a chiral auxiliary. nih.gov This strategy involves the stereoselective reduction of a β-keto- or β,γ-diketosulfoxide, followed by an acid-catalyzed cyclization of an enantiomerically enriched hydroxy sulfoxide to form the tetrahydropyran ring. nih.gov The chirality of the sulfoxide group effectively controls the stereochemical outcome of the reduction and subsequent cyclization steps.

A key advantage of this method is the high level of diastereoselectivity achieved in the reduction of the carbonyl group, which is directed by the chiral sulfoxide. The subsequent acid-catalyzed cyclization proceeds with retention of stereochemistry, affording the desired 2,6-disubstituted tetrahydropyran with excellent enantiomeric excess.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and enantioselectivity without the need for stoichiometric amounts of a chiral auxiliary. Both metal-based and organocatalytic systems have been developed for the synthesis of substituted tetrahydropyrans.

An organocatalytic domino Michael-hemiacetalization reaction has been reported for the diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyran derivatives. nih.gov This one-pot reaction utilizes a chiral squaramide catalyst to activate α-hydroxymethyl nitroalkenes as Michael acceptors for reaction with 1,3-dicarbonyl compounds. The resulting intermediate undergoes an intramolecular hemiacetalization to furnish the tetrahydropyran ring with up to four contiguous stereocenters. nih.gov This method provides access to highly functionalized tetrahydropyrans in good yields and with excellent stereoselectivities. nih.gov

The success of this approach hinges on the ability of the chiral catalyst to effectively control the facial selectivity of the initial Michael addition, thereby establishing the stereochemistry of the subsequent cyclization. The reaction conditions can be tuned to favor the formation of either the cis or trans diastereomer of the tetrahydropyran product.

Diastereoselective Functionalization of the Tetrahydropyran Ring

The diastereoselective functionalization of a pre-existing tetrahydropyran ring is a valuable strategy for introducing additional stereocenters with a high degree of control. This can be achieved by taking advantage of the inherent conformational preferences of the ring and the directing effects of existing substituents.

For instance, the Maitland-Japp reaction has been utilized to synthesize functionalized 2-methyl-2,3-dihydropyran-4-ones, which can then be diastereoselectively converted into 2-methyltetrahydropyran-4-ones. researchgate.net This transformation provides access to a structural motif present in numerous biologically active natural products. The stereochemical outcome of the reduction of the enone system is influenced by the existing stereocenter at the C2 position, leading to the preferential formation of one diastereomer.

Furthermore, tandem Knoevenagel condensation-Michael reactions induced by iodotrimethylsilane (B154268) have been shown to produce multifunctionalized tetrahydropyranones with high diastereoselectivity. researchgate.net These reactions proceed through a highly organized transition state, leading to the formation of a single isomer in high yields. researchgate.net The substituents on the starting materials can be varied to generate a diverse library of highly substituted tetrahydropyrans.

Conformational Analysis and Investigation of Anomeric Effects

The tetrahydropyran ring is not planar and typically adopts a chair conformation to minimize angle and torsional strain. For a 2-substituted tetrahydropyran like this compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformations is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon (C2 in this case) of a pyranose ring to occupy the axial position, despite the fact that the equatorial position is generally less sterically hindered. illinois.edu This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen atom and the antibonding σ* orbital of the C2-substituent bond.

A study on tetrahydro-2H-pyran-2-ol, a close analog of the target aldehyde, using broadband rotational spectroscopy has provided valuable insights into its conformational preferences. illinois.edu The study revealed that the axial conformation is indeed preferred over the more sterically favored equatorial conformation, a clear manifestation of the anomeric effect. This preference is crucial for understanding the reactivity of the aldehyde, as the orientation of the formyl group will influence its accessibility to reagents.

Studies on Chiral Interconversion and Dynamic Stereochemistry

The chiral center at C2 of this compound is not necessarily configurationally stable under all conditions. In solution, particularly in the presence of acid or base, the aldehyde can potentially undergo epimerization through the formation of an enol or enolate intermediate, leading to a mixture of enantiomers.

The study of tetrahydro-2H-pyran-2-ol has shown that in solution, it exists in equilibrium with its linear counterpart, 5-hydroxypentanal, and readily interconverts between its two chiral forms. illinois.edu This dynamic equilibrium is a key feature of its chemistry and suggests that the corresponding aldehyde may also exhibit similar dynamic behavior.

The concept of dynamic kinetic resolution (DKR) is particularly relevant in this context. DKR combines a rapid and reversible interconversion of enantiomers with a slower, irreversible, and stereoselective reaction of one of the enantiomers. This allows for the theoretical conversion of a racemic starting material into a single enantiomer of the product in 100% yield. While specific studies on the DKR of this compound are not widely reported, the principles of DKR could be applied to its synthesis, for example, by combining an enzymatic reduction of the aldehyde with a racemization catalyst.

Chemical Reactivity and Mechanistic Investigations of Tetrahydro 2h Pyran 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in tetrahydro-2H-pyran-2-carbaldehyde is the primary site of reactivity, undergoing a variety of transformations typical of aldehydes. These reactions are fundamental to its use as a building block in organic synthesis.

Nucleophilic Addition Reactions and Derivatives

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Common nucleophilic addition reactions include the formation of:

Hemiacetals and Acetals: In the presence of alcohols, the aldehyde can form a hemiacetal, which can then react further to form a more stable acetal (B89532) under acidic conditions.

Cyanohydrins: The addition of hydrogen cyanide (or a cyanide salt followed by acidification) yields a cyanohydrin, introducing a new carbon-carbon bond and a hydroxyl group.

Grignard and Organolithium Adducts: Reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an aqueous workup.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups. The stereochemistry of the addition can be influenced by the chiral center at the 2-position of the tetrahydropyran (B127337) ring.

Condensation Reactions leading to Imine and Enamine Formation

This compound readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. makingmolecules.commasterorganicchemistry.com These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.orgyoutube.com

Imine Formation: Reaction with a primary amine (R-NH₂) results in the formation of an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond. libretexts.orglibretexts.org The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration. libretexts.org

Enamine Formation: With a secondary amine (R₂NH), the reaction proceeds similarly to form an iminium ion intermediate. masterorganicchemistry.comlibretexts.org Since there is no proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon, leading to the formation of an enamine, which is a key intermediate in various C-C bond-forming reactions. makingmolecules.commasterorganicchemistry.com

Table 1: Examples of Condensation Reactions

Amine ReactantProduct TypeGeneral Structure
Primary Amine (RNH₂)ImineC₅H₉O-CH=NR
Secondary Amine (R₂NH)EnamineC₅H₈O=CH-NR₂

Selective Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Various oxidizing agents can be employed to convert the aldehyde to the corresponding carboxylic acid, tetrahydro-2H-pyran-2-carboxylic acid. Common reagents include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Selenium dioxide (SeO₂) has been used for the selective oxidation of related cyclic ketones. researchgate.net

For instance, the oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde has been achieved with high yield using bis(acetoxy)iodobenzene (BAIB) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). nih.gov

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol. Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (H₂/catalyst)

These selective transformations provide access to valuable derivatives for further synthetic manipulations.

Olefination Reactions (e.g., Wittig, Julia-Kocienski)

Olefination reactions are powerful tools for converting carbonyl compounds into alkenes. This compound can participate in several such reactions.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide byproduct. libretexts.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Julia-Kocienski Olefination: This modified Julia olefination provides a highly E-selective route to alkenes. mdpi.comwikipedia.org It involves the reaction of the aldehyde with a heteroaryl sulfone, such as 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone), in the presence of a base. alfa-chemistry.comorganic-chemistry.org The reaction proceeds under mild conditions and exhibits broad functional group tolerance. mdpi.comnih.gov The mechanism involves the formation of a β-alkoxy sulfone intermediate which undergoes a Smiles rearrangement and subsequent elimination. mdpi.comalfa-chemistry.com

Table 2: Comparison of Olefination Reactions

ReactionReagentKey IntermediateStereoselectivity
WittigPhosphorus YlideBetaine/OxaphosphetaneVariable (E or Z)
Julia-KocienskiHeteroaryl Sulfoneβ-Alkoxy SulfoneHigh E-selectivity

Reactivity of the Tetrahydropyran Ring System

While the aldehyde group is the most reactive site, the tetrahydropyran ring itself can undergo certain reactions, primarily involving the ether linkage.

Acid- and Base-Catalyzed Ether Cleavage Reactions

The ether bond within the tetrahydropyran ring is generally stable but can be cleaved under harsh conditions, particularly with strong acids. masterorganicchemistry.commasterorganicchemistry.com

Acid-Catalyzed Cleavage: Treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can lead to the opening of the tetrahydropyran ring. masterorganicchemistry.comlibretexts.org The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comwikipedia.org This is followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage depends on the substitution pattern of the ring and can proceed via an Sₙ1 or Sₙ2 mechanism. libretexts.orgwikipedia.org For a primary ether, an Sₙ2 mechanism is more likely. masterorganicchemistry.commasterorganicchemistry.com

Base-Catalyzed Cleavage: Cleavage of ethers under basic conditions is much less common and typically requires very strong bases, such as organolithium reagents. wikipedia.org For this compound, such conditions would likely lead to competing reactions at the aldehyde group.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The tetrahydropyran ring of this compound is a saturated heterocyclic system, making it generally resistant to electrophilic aromatic substitution reactions. However, the pyran oxygen can be protonated under strongly acidic conditions.

Nucleophilic substitution reactions on the ring are also uncommon due to the stability of the C-O and C-C single bonds. Reactions typically occur at the aldehyde functionality rather than on the ring itself. However, related pyran systems can undergo nucleophilic attack, often leading to ring-opening. clockss.org For instance, 2H-pyran-2-ones are susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions, which can result in the formation of new heterocyclic or carbocyclic systems. clockss.org

Ring-Opening and Rearrangement Mechanisms

While the tetrahydropyran ring is generally stable, ring-opening reactions can be induced under specific conditions, particularly in related pyran derivatives. For example, the reaction of 2H-pyran-2-ones with nucleophiles like hydrazine (B178648) can lead to the opening of the lactone ring, forming flexible intermediates that can subsequently cyclize into different heterocyclic structures. clockss.orgresearchgate.net The specific products formed often depend on the reaction conditions and the structure of the starting pyran derivative. clockss.org

Rearrangement reactions involving the tetrahydropyran ring of this compound itself are not extensively documented. However, pyran-2-one compounds can undergo interesting rearrangement reactions when treated with various nucleophilic reagents, leading to a diverse range of heterocyclic compounds. researchgate.net

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The aldehyde group of this compound is highly reactive towards organometallic reagents.

Grignard Reagents (R-MgX) : These reagents readily add to the carbonyl carbon of the aldehyde. The reaction proceeds through a nucleophilic addition mechanism, where the carbanionic part of the Grignard reagent attacks the electrophilic carbonyl carbon. leah4sci.com A subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. leah4sci.commasterorganicchemistry.com For example, the reaction with methylmagnesium bromide would yield 1-(tetrahydro-2H-pyran-2-yl)ethanol.

Organolithium Reagents (R-Li) : Similar to Grignard reagents, organolithiums are potent nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.com The carbon-lithium bond is highly polarized, making the carbon atom strongly nucleophilic. masterorganicchemistry.com

It is important to note that when using organometallic reagents with carboxylic acid derivatives like esters, two equivalents of the reagent often add. youtube.comyoutube.com However, with aldehydes, the reaction typically stops after the single addition to the carbonyl group.

Cycloaddition Reactions and Pericyclic Processes (e.g., Diels-Alder Reactions)

The saturated nature of the tetrahydropyran ring in this compound precludes its direct participation as a diene in Diels-Alder reactions. However, the unsaturated analog, 2H-pyran-2-one, and its derivatives are well-known to participate in [4+2] cycloaddition reactions. researchgate.netresearchgate.net These reactions are a powerful tool for the synthesis of various bicyclic and aromatic compounds. researchgate.netresearchgate.net

The reactivity in these Diels-Alder reactions is influenced by substituents on the pyran-2-one ring. researchgate.netrsc.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com The reactions can be carried out under thermal conditions or under high pressure, and often show remarkable regio- and stereoselectivity. researchgate.netresearchgate.net The initial cycloadducts can sometimes undergo subsequent reactions like decarboxylation to form new aromatic rings. researchgate.net

Derivatization and Functional Group Interconversions

The aldehyde functional group of this compound is the primary site for derivatization and functional group interconversions.

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, Tetrahydro-2H-pyran-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4). For instance, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde can be oxidized to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid using potassium permanganate. google.com A related compound, (R)-3,4-dihydro-2H-pyran-2-methanol, can be oxidized to (R)-3,4-dihydro-2H-pyran-2-carbaldehyde using reagents like bis(acetoxy)iodobenzene (BAIB) and TEMPO. nih.gov

Reduction : The aldehyde can be reduced to the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. nist.govnih.gov Common reducing agents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Wittig Reaction : The aldehyde can undergo a Wittig reaction to form an alkene. This involves the reaction with a phosphonium (B103445) ylide, which can be prepared from a phosphonium salt. google.com

Formation of Imines and Enamines : The aldehyde can react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. The presence of electron-withdrawing groups can enhance the electrophilicity of the aldehyde, accelerating these reactions.

Cannizzaro Reaction : Under strongly basic conditions (pH > 10), aldehydes lacking an alpha-hydrogen can undergo a Cannizzaro reaction, leading to a disproportionation to form a carboxylic acid and an alcohol.

These transformations highlight the utility of this compound as a building block in the synthesis of a wide array of more complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Rotational Spectroscopy for Gas-Phase Conformations and Structure

High-resolution rotational spectroscopy is a powerful tool for determining the precise geometric structure and conformational preferences of molecules in the gas phase. While specific high-resolution rotational spectroscopy studies on tetrahydro-2H-pyran-2-carbaldehyde are not extensively documented in the provided results, the principles of this technique can be applied. For a related compound, tetrahydro-2H-pyran-2-ol, rotational spectra were analyzed to elucidate its structure in great detail. illinois.edu This type of study on this compound would involve measuring the frequencies of rotational transitions in the microwave region. illinois.edursc.orgarxiv.orgresearchgate.net

The analysis of these transition frequencies would yield highly accurate rotational constants. These constants are inversely proportional to the moments of inertia of the molecule, which are in turn dependent on the molecule's mass distribution and geometry. By comparing experimentally determined rotational constants with those calculated for various theoretical conformations (e.g., chair conformations with the aldehyde group in axial or equatorial positions), the most stable gas-phase conformation can be identified. researchgate.net Such studies can also reveal details about internal dynamics, like the rotation of the aldehyde group. illinois.eduresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Structural Confirmation and Dynamics.benchchem.comrsc.orgimperial.ac.ukchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key expected signals for this compound include:

An aldehyde proton signal, which is typically found in the downfield region of the spectrum.

A multiplet for the proton at the C2 position, adjacent to both the ring oxygen and the aldehyde group.

A series of multiplets for the protons on the tetrahydropyran (B127337) ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, this would include:

A signal for the carbonyl carbon of the aldehyde group, typically in the range of 190-200 ppm.

A signal for the C2 carbon, which is shifted downfield due to the attachment of two oxygen atoms (the ring oxygen and the aldehyde oxygen).

Signals for the remaining carbon atoms of the tetrahydropyran ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure. For instance, a COSY spectrum would show correlations between adjacent protons on the ring, while an HSQC spectrum would link each proton to its directly attached carbon atom.

A representative, though not exhaustive, summary of expected NMR data is provided in the table below.

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Assignment
¹H9.5 - 10.5 Doublet or SingletAldehyde proton (-CHO)
¹H~4.0 - 4.5MultipletProton at C2
¹H~1.5 - 2.0 & 3.5 - 4.0MultipletsRing protons
¹³C~190 - 205SingletCarbonyl carbon (C=O)
¹³C~90 - 100SingletC2 carbon
¹³C~20 - 70SingletsRing carbons

This table presents generalized expected values and may vary based on the solvent and specific experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies.nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the aldehyde. This peak is typically observed around 1720-1740 cm⁻¹. Other significant bands include those for C-H stretching of the alkane and aldehyde groups, and C-O stretching of the ether linkage within the ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum, although its intensity may differ. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the pyran ring.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Technique
C=O Stretch (Aldehyde)~1720 - 1740 FT-IR, Raman
C-H Stretch (Aldehyde)~2720 and ~2820FT-IR, Raman
C-H Stretch (Alkane)~2850 - 2960FT-IR, Raman
C-O Stretch (Ether)~1050 - 1150FT-IR, Raman

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₁₀O₂), confirming its molecular identity. uni.lu

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve:

Loss of the aldehyde group (CHO), resulting in a fragment ion with m/z corresponding to the tetrahydropyran ring. libretexts.org

Cleavage of the tetrahydropyran ring, leading to a variety of smaller fragment ions. researchgate.net

The retro-Diels-Alder reaction is a characteristic fragmentation pathway for cyclic systems like the tetrahydropyran ring. researchgate.net

Analysis of these fragmentation patterns helps to piece together the structure of the original molecule.

Technique Information Obtained
HRMSPrecise molecular weight and elemental formula (C₆H₁₀O₂) uni.lu
MS/MSStructural information from fragmentation patterns, such as loss of functional groups and ring cleavage libretexts.orgresearchgate.net

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity Assessment.rsc.org

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Enantiomers will rotate plane-polarized light in opposite directions, and an ORD spectrum can be used to characterize a chiral compound.

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light. A CD spectrum will show positive or negative peaks corresponding to the absorption bands of the chromophores in the molecule, such as the carbonyl group of the aldehyde. The sign and intensity of these peaks are specific to a particular enantiomer, allowing for the determination of enantiomeric excess.

While specific ORD and CD data for this compound were not found in the provided search results, these techniques would be the standard methods for assessing the enantiomeric purity of this chiral aldehyde.

Computational and Theoretical Investigations of Tetrahydro 2h Pyran 2 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of Tetrahydro-2H-pyran-2-carbaldehyde. DFT methods offer a good balance between computational cost and accuracy for many molecular systems. cu.edu.eg Time-Dependent DFT (TD-DFT) further extends these capabilities to study excited states and electronic spectra. mpg.de

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For the parent ring, tetrahydropyran (B127337) (THP), extensive studies using various basis sets have shown that the chair conformation is the most stable. researchgate.net The energy difference between the chair and other conformers like the twist and boat forms has been calculated, with the transition state to the 2,5-twist conformer being significantly higher in energy. researchgate.netmontclair.edu For this compound, the presence of the aldehyde group at the 2-position introduces additional conformational possibilities regarding the orientation of the C=O bond relative to the pyran ring.

DFT calculations are used to optimize the geometry and confirm that the resulting structure corresponds to a true energy minimum by performing vibrational frequency analysis, which should yield only positive frequencies. mdpi.com These optimized geometries provide the foundation for further analysis of the electronic structure.

Table 1: Calculated Conformational Energies of Tetrahydropyran (kcal/mol)

ConformerEnergy Difference from Chair (Method)Reference
2,5-Twist5.78 - 6.10 (MP2) researchgate.net
1,4-Boat6.76 - 7.16 (MP2) researchgate.net
Transition State (Chair to 2,5-Twist)~11 (HF) researchgate.netmontclair.edu

This table showcases the relative energies of different conformations of the parent tetrahydropyran ring, providing context for the conformational preferences of its derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. researchgate.netsemanticscholar.org For this compound, the MEP surface would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the ether oxygen.

Negative Regions (Red/Yellow): These areas, rich in electrons, indicate sites susceptible to electrophilic attack. In this compound, the highest negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The region around the hydrogen atoms, particularly the aldehyde proton, and the carbonyl carbon would exhibit positive potential. researchgate.net

Charge distribution studies, often performed using methods like Natural Population Analysis (NPA) derived from NBO analysis, provide quantitative values for the partial charges on each atom, complementing the qualitative picture from the MEP map. uni-muenchen.de

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical hardness, and polarizability. semanticscholar.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, DFT calculations can provide the energies of these orbitals. The HOMO is likely to be localized on the oxygen atoms (both ether and carbonyl), while the LUMO would be centered on the carbonyl group, specifically the C=O π* antibonding orbital. A smaller gap would indicate higher reactivity, which is consistent with the known reactivity of aldehydes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and intermolecular interactions of molecules in a condensed phase, such as in a solvent or interacting with other molecules, over a period of time. nih.govscienceopen.com

For this compound, MD simulations can:

Reveal the preferred conformations in solution, considering the influence of solvent molecules. nih.gov

Study the dynamics of ring inversion and the rotation of the aldehyde group.

Analyze the formation and lifetime of intermolecular hydrogen bonds between the aldehyde oxygen and solvent molecules (e.g., water). nih.gov

Provide insights into how the molecule interacts with other chemical species, which is crucial for understanding its behavior in complex environments. scienceopen.com

By running simulations at different temperatures, one can observe how the conformational flexibility and interactions change. nih.gov

Non-Covalent Interaction (NCI) Analysis and Analysis of Weak Interactions

Non-covalent interactions (NCIs) are critical in determining the structure and function of chemical and biological systems. nih.gov The NCI analysis method, based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.gov

NCI plots typically use a color-coded isosurface:

Blue: Indicates strong, attractive interactions like hydrogen bonds.

Green: Represents weaker van der Waals interactions.

Red: Signifies repulsive interactions, such as steric clashes. youtube.com

For a molecule like this compound, NCI analysis could be used to visualize intramolecular interactions, such as weak hydrogen bonds between the aldehyde proton and the ring oxygen, which might influence its conformational preference. It can also be applied to dimers or larger clusters to visualize the intermolecular forces holding them together. ic.ac.uk

Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.dewikipedia.org This method provides a chemically intuitive picture of bonding and allows for the quantitative analysis of donor-acceptor interactions, also known as hyperconjugation. wikipedia.orgnih.gov

Key insights from NBO analysis for this compound would include:

Hybridization and Bond Polarity: Determining the sp-hybridization of atoms and the polarization of bonds, confirming the high polarity of the C=O and C-O bonds. uni-muenchen.de

Hyperconjugative Interactions: Quantifying the stabilization energy (E(2)) associated with delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de Important interactions would include:

n(O) -> σ(C-C) and n(O) -> σ(C-H): Delocalization from the lone pairs of the ether oxygen into adjacent anti-bonding orbitals, which are crucial for the anomeric effect in pyran rings.

n(O) -> π*(C=O): Interaction between the lone pair of the ether oxygen and the π-antibonding orbital of the carbonyl group.

σ(C-H) -> π*(C=O): Hyperconjugation involving adjacent C-H bonds and the carbonyl group.

These interactions significantly influence the molecule's geometry, stability, and reactivity. researchgate.net

Table 2: Key NBO Donor-Acceptor Interactions and Their Significance

Donor NBOAcceptor NBOType of InteractionSignificance
n(O_ether)σ(C-C), σ(C-H)Lone Pair -> Antibonding σStabilizes the chair conformation (anomeric effect)
n(O_carbonyl)σ(C-C), σ(C-H)Lone Pair -> Antibonding σInfluences local geometry and reactivity
σ(C-H)π*(C=O)σ -> Antibonding πAffects carbonyl reactivity and conformation

This table summarizes the principal hyperconjugative interactions expected in this compound, as would be revealed by NBO analysis.

Solvent Effect Studies using Continuum Solvation Models

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Continuum solvation models are a computationally efficient method to study these effects by representing the solvent as a continuous dielectric medium rather than as individual molecules. researchgate.netresearchgate.net This approach allows for the calculation of molecular properties in different solvents, providing insights into conformational stability, reactivity, and spectroscopic characteristics.

The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD), are widely used for this purpose. researchgate.net In these models, the solute molecule is placed within a cavity, and the electrostatic interaction between the solute and the surrounding dielectric continuum is calculated. researchgate.net This method is effective for capturing the bulk electrostatic effects of the solvent.

For this compound, these models can predict how solvent polarity affects key properties. For instance, the dipole moment of the molecule is expected to increase in more polar solvents due to stabilization of the charge distribution. Theoretical calculations can quantify this effect, as well as the change in the total energy of the molecule. Studies on other molecules have shown that continuum models can successfully predict changes in reaction rates and conformational equilibria when moving from the gas phase to a solution. For example, a strong solvent effect can arise from the preferential stabilization of reactants, products, or transition states. In the case of reactions involving aldehydes, the presence of protic solvents capable of hydrogen bonding can also influence reaction pathways, an effect that can be explored computationally.

Table 1: Illustrative Theoretical Data on the Effect of Solvents on Properties of this compound. (Conceptual data based on principles from cited literature)
SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Relative Solvation Free Energy (kcal/mol)
Gas Phase1~2.5 D0 (Reference)
Chloroform4.8~3.5 D-4.5
Water78.4~4.2 D-7.0

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. Density Functional Theory (DFT) calculations are particularly effective for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The standard workflow for predicting NMR spectra involves several steps. First, a conformational search is performed to identify the low-energy structures of the molecule. Each of these conformers is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP). Following optimization, NMR shielding constants are calculated for each conformer, typically using the Gauge-Including Atomic Orbital (GIAO) method. The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population distribution. This approach can yield ¹H and ¹³C NMR chemical shifts that are often in good agreement with experimental values. For this compound, the aldehyde proton is a key feature, experimentally observed in the δ 9.5–10.5 ppm range.

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the optimized molecular structure. These calculations can help assign the absorption bands observed in experimental IR spectra. A key vibrational mode for this molecule is the C=O stretch of the aldehyde group, which typically appears around 1700 cm⁻¹.

Table 2: Comparison of Typical Experimental and Theoretically Predicted Spectroscopic Data for this compound.
ParameterTechniqueTypical Experimental Value RangeTypical Computationally Predicted Value
Aldehyde Proton (CHO)¹H NMRδ 9.5 - 10.5 ppmCalculated chemical shift (ppm)
Aldehyde Carbon (CHO)¹³C NMRδ 195 - 205 ppmCalculated chemical shift (ppm)
Aldehyde C=O StretchIR Spectroscopy~1700 cm⁻¹Calculated vibrational frequency (cm⁻¹)
Pyran C-O-C StretchIR Spectroscopy~1100 - 1050 cm⁻¹Calculated vibrational frequency (cm⁻¹)

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition state structures. By mapping the potential energy surface of a reaction, computational methods can determine activation barriers and reaction energies, providing a deeper understanding of reaction kinetics and thermodynamics.

For molecules containing the tetrahydropyran ring, computational studies have been used to investigate reaction mechanisms such as thermal decomposition and elimination reactions. For instance, the thermal decomposition of dihydropyran derivatives has been shown through DFT calculations to proceed via a concerted, six-membered cyclic transition state. Such studies involve locating the transition state structure on the potential energy surface and confirming it by vibrational frequency analysis (a single imaginary frequency).

In the case of this compound, a number of reactions could be studied theoretically. These include the oxidation of the aldehyde to a carboxylic acid, its reduction to an alcohol, or nucleophilic addition to the carbonyl group. A computational study of such a reaction would involve:

Optimizing the geometries of the reactant(s), product(s), and any intermediates.

Locating the transition state structure connecting the reactant and product.

Calculating the activation energy (Ea) and other thermodynamic parameters like the activation free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡).

These parameters provide crucial insights into the feasibility and rate of the reaction. For example, a study on the gas-phase elimination of 2-phenoxy-tetrahydropyrans successfully used calculated kinetic and thermodynamic parameters to support a proposed four-membered cyclic transition state mechanism.

Table 3: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound as Determined by Theoretical Calculations. (Conceptual data based on principles from cited literature)
ParameterSymbolTypical Calculated ValueSignificance
Activation EnergyEa20 - 40 kcal/molThe minimum energy required to initiate the reaction.
Activation EnthalpyΔH‡19 - 39 kcal/molThe change in enthalpy in forming the transition state.
Activation EntropyΔS‡-10 to +10 cal/mol·KThe change in disorder in forming the transition state.
Activation Free EnergyΔG‡25 - 45 kcal/molThe overall energy barrier, determining the reaction rate.

Applications in Advanced Organic Synthesis and Materials Science

Development of Complex Pharmaceutical Intermediates and Lead Compounds

The unique structural features of tetrahydro-2H-pyran-2-carbaldehyde make it an important starting material for the synthesis of various pharmaceutical agents. Its chirality and the presence of both an aldehyde and an ether functional group allow for the stereoselective construction of complex molecular frameworks found in many biologically active compounds.

Precursors for Adenosine (B11128) Receptor Agonists (e.g., A2A, A3)

This compound and its derivatives are key precursors in the synthesis of potent and selective agonists for adenosine A2A and A3 receptors. nih.govnih.gov These receptors are involved in various physiological processes, and their modulation is a target for treating conditions related to the heart, brain, kidney, and immune system. nih.gov

A notable application is in the synthesis of N6-substituted-2-hydrazone-adenosine-5'-N-ethylcarboxamide (NECA) derivatives. nih.gov Specifically, the (R)-enantiomer of 3,4-dihydro-2H-pyran-2-carboxaldehyde, a closely related derivative, is crucial for synthesizing compounds with high affinity for both A2A and A3 receptors. nih.govnih.govresearchgate.net The synthesis involves an enzyme-catalyzed kinetic resolution to obtain the desired enantiopure aldehyde, which is then coupled with a modified adenosine derivative. nih.govnih.gov The resulting diastereoisomer possessing the (R)-3,4-dihydro-2H-pyranyl (DHP) moiety has demonstrated the highest affinity at these receptors. nih.govnih.gov

PrecursorTarget Receptor(s)Key Synthetic StepResulting Compound Type
(R)-3,4-dihydro-2H-pyran-2-carboxaldehydeA2A, A3Coupling with 2-hydrazino-NECAPotent and selective adenosine receptor agonist
(±)-2-acetoxymethyl-3,4-dihydro-2H-pyranA2A, A3Enzyme-catalyzed kinetic resolutionEnantiopure (R)-aldehyde precursor

Synthesis of Histone Deacetylase (HDAC) Inhibitors

While direct synthesis from this compound is not explicitly detailed in the provided search results, the tetrahydropyran (B127337) moiety is a component in the synthesis of some histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a critical role in gene expression, and their inhibitors are a focus for anticancer drug development. nih.govrsc.org In the synthesis of certain HDAC inhibitors, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is used as a reagent. nih.gov This highlights the utility of the tetrahydropyran ring system in constructing the complex architectures of these therapeutic agents. The development of novel HDAC inhibitors often involves the incorporation of various heterocyclic scaffolds to enhance their inhibitory potency and selectivity against different HDAC isoforms. rsc.orgmdpi.comnih.gov

Building Blocks for Neuroactive Compounds and Anticancer Agents

The tetrahydropyran ring is a common structural motif in a variety of neuroactive compounds and anticancer agents. This compound serves as a versatile building block for creating these complex molecules due to the reactivity of its aldehyde group, which allows for the introduction of diverse substituents and the construction of larger molecular frameworks.

Research has indicated that derivatives of tetrahydro-2H-pyran show potential as anticancer agents by mechanisms that may involve disrupting the cell cycle and inducing apoptosis (programmed cell death) in cancer cells. The tetrahydropyran scaffold's ability to be incorporated into various molecular architectures makes it a valuable tool for medicinal chemists designing new therapeutic agents.

Synthesis of Agrochemicals and Crop Protection Agents

This compound is a valuable intermediate in the synthesis of agrochemicals and crop protection agents. The tetrahydropyran ring system is present in a number of commercial pesticides and herbicides. The aldehyde functionality allows for the straightforward introduction of various toxophores or other functional groups necessary for biological activity. The stability of the tetrahydropyran ring ensures that the resulting agrochemical is sufficiently persistent in the environment to be effective.

Contributions to Carbohydrate Chemistry and Glycal Synthesis

The tetrahydropyran ring is the core structure of pyranose sugars, making this compound and its derivatives valuable in carbohydrate chemistry. These compounds can serve as mimics of carbohydrate structures or as starting materials for the synthesis of modified sugars and glycals.

For instance, derivatives of 2H-pyran are used in the synthesis of chiral 2-S-substituted-2H-pyran-3(6H)-ones, which are important intermediates in carbohydrate synthesis. nih.gov The reactions often involve Lewis acid catalysis or iodine-promoted additions to achieve the desired products with high stereocontrol. nih.gov

Construction of Novel Heterocyclic Systems and Polycyclic Architectures

The reactivity of this compound makes it a key starting material for the construction of a wide array of novel heterocyclic and polycyclic systems. chemnet.commdpi.com The aldehyde group can participate in various cycloaddition and condensation reactions, leading to the formation of fused and spirocyclic ring systems.

One common strategy involves the Knoevenagel condensation of a 2H-pyran derivative with a 1,3-dicarbonyl compound, followed by an electrocyclization reaction to generate complex pyran-containing structures. mdpi.com Pyran-2-one derivatives, which can be synthesized from precursors like dehydroacetic acid, are also powerful building blocks that undergo rearrangement reactions with various nucleophiles to form a diverse range of heterocyclic compounds, including pyrazoles, isoxazoles, pyridones, and benzodiazepines. researchgate.net

Starting Material ClassReaction TypeResulting Heterocyclic Systems
2H-Pyran derivativesKnoevenagel condensation/ElectrocyclizationFused pyran systems
Pyran-2-onesRearrangement with nucleophilesPyrazoles, Isoxazoles, Pyridones, Benzodiazepines

Pyrroles, Furans, and Thiophenes

This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds, including pyrroles, furans, and thiophenes. These heterocycles are significant structural motifs in a vast array of natural products and synthetic compounds with diverse biological activities.

Pyrroles: The synthesis of pyrrole-2-carboxaldehydes, which are key intermediates for more complex pyrrole (B145914) derivatives, can be achieved through various methods. nih.govorgsyn.orgnih.gov One common approach involves the Vilsmeier-Haack reaction of pyrroles. google.com This reaction introduces a formyl group onto the pyrrole ring. Another strategy is the Barton-Zard pyrrole synthesis, which can produce 3,4-disubstituted pyrrole-2-carboxaldehydes in a regiocontrolled manner from acyclic starting materials. nih.gov The Paal-Knorr synthesis is a classical and significant method for preparing pyrroles from 1,4-dicarbonyl compounds. researchgate.net

Furans: Furan-2-carbaldehyde, also known as furfural, and its derivatives are important compounds in flavor chemistry and as intermediates in organic synthesis. mdpi.comchemimpex.com The synthesis of these compounds can be accomplished through methods like the Vilsmeier-Haack reaction using furan (B31954) as a starting material. mdpi.com Derivatives such as 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde are also of interest for their potential applications. chemimpex.com The synthesis of dihydrofurans can be achieved through various catalytic methods, including intramolecular hydroalkoxylation of hydroxyallenic esters. organic-chemistry.org

Thiophenes: Thiophene (B33073) and its derivatives are crucial components in many pharmaceuticals and materials. researchgate.net The Paal-Knorr synthesis is a versatile method for creating thiophenes by reacting 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. pharmaguideline.com Another important method is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.com A derivative, 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde, serves as a building block in the creation of novel organic molecules. chemimpex.com

A table summarizing the synthetic methods for these heterocycles is provided below:

HeterocycleSynthetic MethodStarting Materials (Examples)Key Features
PyrrolesVilsmeier-Haack ReactionPyrrole, Vilsmeier reagentFormylation of the pyrrole ring. google.com
Barton-Zard SynthesisN-methoxy-N-methyl-2-isocyanoacetamide, nitroalkenesRegiocontrolled synthesis of substituted pyrroles. nih.gov
Paal-Knorr Synthesis1,4-Dicarbonyl compounds, ammonia (B1221849)/aminesA classic and versatile method. researchgate.net
FuransVilsmeier-Haack ReactionFuran, Vilsmeier reagentSynthesis of furan-2-carbaldehydes. mdpi.com
Intramolecular HydroalkoxylationHydroxyallenic estersForms dihydrofurans. organic-chemistry.org
ThiophenesPaal-Knorr Synthesis1,4-Dicarbonyl compounds, phosphorus pentasulfideA versatile method for thiophene ring formation. pharmaguideline.com
Gewald SynthesisKetone, β-acetonitrile, sulfurLeads to 2-aminothiophenes. pharmaguideline.com

Pyridines and Pyrazoles

The aldehyde functionality of this compound allows for its participation in condensation and cyclization reactions to form a variety of heterocyclic systems, including pyridines and pyrazoles.

Pyridines: The synthesis of pyridines can be achieved through several routes. One of the most fundamental approaches is the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org The Hantzsch dihydropyridine (B1217469) synthesis is a well-known multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine (B92270). organic-chemistry.org Other methods include cycloaddition reactions and transformations of other heterocyclic rings. baranlab.org For instance, tetrahydrofuro[3,2-c]pyridines have been synthesized via the Pictet–Spengler reaction. beilstein-journals.org

Pyrazoles: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound or a molecule with a similar reactive arrangement with hydrazine (B178648) or its derivatives. mdpi.com The Vilsmeier-Haack reaction can also be employed to synthesize pyrazole-carbaldehydes from hydrazones. researchgate.net Furthermore, pyrano[2,3-c]pyrazole derivatives have been synthesized from pyrazole-chalcones through an Algar–Flynn–Oyamada (AFO) reaction, which involves an oxidative cyclization. nih.gov

Below is a table summarizing the general synthetic approaches for these heterocycles:

HeterocycleSynthetic MethodKey ReactantsDescription
PyridinesHantzsch SynthesisAldehyde, β-ketoester, ammoniaA multicomponent reaction to form dihydropyridines, which are then oxidized. organic-chemistry.org
1,5-Dicarbonyl Condensation1,5-Dicarbonyl compound, ammoniaA fundamental method for pyridine ring formation. baranlab.org
Pictet–Spengler Reactionβ-Arylethylamine, aldehyde/ketoneLeads to tetrahydroisoquinoline or related heterocyclic systems. beilstein-journals.org
Pyrazoles1,3-Dicarbonyl Condensation1,3-Dicarbonyl compound, hydrazineThe most common method for pyrazole (B372694) synthesis. mdpi.com
Vilsmeier-Haack ReactionHydrazonesUsed to prepare pyrazole-carbaldehydes. researchgate.net
Algar–Flynn–Oyamada (AFO) ReactionChalcones, hydrogen peroxideAn oxidative cyclization to form fused pyranones. nih.gov

Applications in Polymer Chemistry and Advanced Materials Development

Monomeric Units for Polymerization and Resin Production

The pyran ring system, present in this compound, is a structural feature found in various monomers used in polymerization and resin production. The reactivity of the aldehyde group, coupled with the stability of the tetrahydropyran ring, allows for its incorporation into polymer backbones or as a pendant group, influencing the final properties of the material.

The development of functionalized 2H-pyrans is an active area of research for creating novel polymers. researchgate.net For instance, monomers containing the pyran structure can be utilized in the synthesis of polyesters and polyamides. The bifunctional nature of derivatives of this compound, such as those containing additional hydroxyl or amino groups, makes them suitable for step-growth polymerization.

Creation of Conductive Polymers and Electronic Materials

Derivatives of this compound, particularly those that can be converted into conjugated systems, are being explored for their potential in creating conductive polymers and electronic materials. Thiophene-containing derivatives are of particular interest in this area. chemimpex.com The thiophene unit is a well-known component of conductive polymers due to the ability of its sulfur atom's lone pairs to participate in π-conjugation.

The incorporation of the tetrahydropyran moiety can influence the solubility, processability, and solid-state packing of these polymers, which are crucial factors for their application in electronic devices. While direct evidence for the use of this compound in conductive polymers is limited, its derivatives that contain electronically active units like thiophene show promise in this field. chemimpex.com

Components in Liquid Crystal Compounds and Display Technologies

The rigid and defined stereochemistry of cyclic structures is a desirable feature in the design of liquid crystal compounds. The tetrahydropyran ring, with its chair-like conformation, can serve as a core or a terminal group in mesogenic molecules. The incorporation of such aliphatic rings can influence the mesophase behavior, such as the clearing point and the type of liquid crystalline phase formed.

While specific examples of this compound being directly used in commercial liquid crystal displays are not prominent, the general structural motif of a saturated six-membered ring is common in liquid crystal chemistry. researchgate.netnih.gov The ability to introduce various substituents onto the pyran ring through reactions of the aldehyde group provides a pathway to fine-tune the molecular properties required for liquid crystal applications.

Biomedical Materials (e.g., Tissue Engineering Scaffolds, Drug Delivery Systems)

The biocompatibility and biodegradability of certain polymers make them suitable for biomedical applications such as tissue engineering scaffolds and drug delivery systems. Polymers derived from pyran-containing monomers are being investigated for these purposes. The tetrahydropyran unit is found in many natural products and is generally considered to be biocompatible.

The aldehyde functionality of this compound can be used to graft these molecules onto polymer backbones or to crosslink polymer chains, forming hydrogels. These hydrogels can encapsulate drugs or cells and provide a scaffold for tissue regeneration. The chemical properties of the pyran ring can influence the degradation rate of the polymer and the release kinetics of the encapsulated therapeutic agents.

Synthesis of Flavor and Fragrance Compounds (e.g., Linaloyl Oxide)

The tetrahydropyran (THP) ring is a structural motif found in a variety of natural products and is a key component in many synthetic compounds used in the flavor and fragrance industry. While direct synthesis of the prominent fragrance compound linaloyl oxide from this compound is not extensively documented in mainstream chemical literature, the functional group transformations of pyran carbaldehydes are a known strategy for creating novel scent molecules. The aldehyde group on the tetrahydropyran ring serves as a versatile handle for a range of chemical reactions to build more complex molecular architectures with desirable olfactory properties.

Research in perfumery often involves the synthesis and evaluation of new pyran derivatives. For instance, various substituted tetrahydropyran compounds are recognized for their valuable and diverse scent profiles, which include floral, rosy, green, and fruity notes. google.comgoogleapis.com The aldehyde functionality of compounds like this compound is a key reactive site for creating these complex fragrance molecules.

A representative application of a related pyran carbaldehyde in fragrance synthesis is the preparation of bicyclic acetals. In a patented process, a substituted 3,4-dihydro-2H-pyran-2-carbaldehyde, synthesized via a Diels-Alder reaction of an appropriate acrolein derivative, is used as a key intermediate. google.com This aldehyde undergoes subsequent reactions, such as reduction followed by acid-catalyzed cyclization, to form bicyclic acetal (B89532) structures. google.com These resulting compounds are valued for their unique scent profiles and are incorporated into perfume compositions for a wide range of products, from fine fragrances to household cleaning agents. google.com

The general synthetic pathway involves:

Synthesis of a substituted pyran-2-carbaldehyde: This is often achieved through a [4+2] cycloaddition (Diels-Alder reaction) where an α,β-unsaturated aldehyde reacts with a dienophile. For example, 2-methylene-heptanal can be dimerized under heat to produce 2,5-dipentyl-3,4-dihydro-2H-pyran-2-carbaldehyde. google.com

Transformation of the aldehyde: The carbaldehyde group is then chemically modified. A common transformation is the reduction of the aldehyde to a primary alcohol using a reducing agent like sodium borohydride (B1222165). google.com

Cyclization to form fragrance molecules: The resulting pyran methanol (B129727) derivative can then undergo further reactions, such as intramolecular cyclization, to yield the final fragrance compound. For example, the reduction product of 2,5-dipentyl-3,4-dihydro-2H-pyran-2-carbaldehyde is treated with acid to facilitate the formation of a bicyclic acetal, a valuable fragrance ingredient. google.com

This demonstrates a clear pathway where a pyran carbaldehyde is a direct precursor to a molecule used in perfumery, highlighting the industrial relevance of this class of compounds in creating new and interesting scents. While the specific example of linaloyl oxide synthesis from this compound is not readily found, the established reactivity of the pyran carbaldehyde moiety points to its potential as a versatile building block in the broader field of flavor and fragrance synthesis.

Advanced Derivatives and Analogues: Synthesis and Utility

Studies on Dihydropyran-2-carbaldehyde and Pyran-2-one Analogues as Synthetic Platforms

The unsaturated counterparts of the tetrahydropyran (B127337) ring, such as dihydropyrans and pyranones, serve as versatile starting points in synthetic chemistry. The 2H-pyran (2HP) ring is a structural motif found in numerous natural products and acts as a key intermediate in their construction. nih.gov However, the synthesis of stable 2H-pyrans can be challenging due to a tendency to exist in equilibrium with their open-chain isomeric forms, specifically 1-oxatrienes. nih.gov The most common route to synthesize the 2H-pyran core is through the oxa-6π-electrocyclization of dienones. nih.gov A prevalent strategy involves the Knoevenagel condensation of an enal with a 1,3-dicarbonyl compound, which generates the 1-oxatriene intermediate that subsequently cyclizes to form the 2H-pyran. nih.gov

5,6-Dihydro-2H-pyran-2-one is another critical analogue. A one-step synthesis method for this compound has been developed, which is considered more convenient than previous multi-step approaches. orgsyn.org This compound can be further elaborated; for instance, it can be converted to 2H-Pyran-2-one through a process involving bromination with N-bromosuccinimide followed by dehydrobromination. orgsyn.org

The synthesis of α,β-unsaturated δ-lactones, including 5,6-dihydropyran-2-ones, can be achieved through various modern synthetic methods. One such method is the copper(I)-catalyzed direct vinylogous aldol (B89426) reaction of β,γ-unsaturated esters with aldehydes. organic-chemistry.org Another approach involves the hetero-Diels-Alder reaction of 1-alkoxy-1-amino-1,3-butadienes with electron-deficient dienophiles, where the resulting cycloadducts can be hydrolyzed to yield 6-substituted 5,6-dihydropyran-2-ones. organic-chemistry.org These pyranone structures are valuable platforms for creating diverse heterocyclic compounds with potential biological activities. nih.gov

Functionalized Tetrahydro-2H-pyran Systems

Functionalization of the stable tetrahydropyran ring at various positions leads to a class of derivatives with significant utility as intermediates and building blocks in organic synthesis.

Tetrahydro-2H-pyran-2-carboxylic acid is a key derivative synthesized from its unsaturated precursor. One established method involves the hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid using a Raney nickel catalyst. prepchem.com Following the hydrogen uptake, the catalyst is removed, and the solution is acidified and extracted to yield the final product. prepchem.com This saturated carboxylic acid derivative serves as an important intermediate for synthesizing more complex molecules, particularly in the development of liquid crystal compounds where the trans-isomer is often preferred for its thermodynamic stability. google.com

Tetrahydro-2H-pyran-4-carboxylic acid is a versatile building block in organic synthesis. guidechem.comchemimpex.com It is recognized as a useful reactant and intermediate for producing a range of organic compounds, including pharmaceuticals and fine chemicals. chemimpex.combiosynth.com Its synthesis can be achieved through various routes. For example, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid is synthesized by the oxidation of 2,2-dimethyltetrahydropyran-4-carbaldehyde (B112517) using an oxidizing agent like potassium permanganate (B83412) in water. google.com The utility of tetrahydro-2H-pyran-4-carboxylic acid extends to polymer chemistry, where it is used in producing biodegradable polymers, and as an intermediate in the synthesis of polyurethanes and polyesters. chemimpex.combiosynth.com

Ether-substituted tetrahydropyrans represent another significant class of derivatives. These compounds are often synthesized through hydroalkoxylation reactions. Platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins provides an effective route to substituted tetrahydropyrans. organic-chemistry.org An example of a complex ether-substituted derivative is '2H-Pyran, tetrahydro-2-((5-(2-(phenylmethoxy)cyclohexyl)-2-pentenyl)oxy)-, (1alpha(E),2beta)-'. ontosight.ai The synthesis of such complex molecules involves multi-step reaction sequences, including cyclization and selective substitution reactions. ontosight.ai These ether derivatives are explored for applications in pharmaceuticals and materials science due to their unique structural properties. organic-chemistry.orgontosight.ai

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is a notable hydroxylamine (B1172632) derivative used as a reagent in organic synthesis. chemicalbook.comscbt.com Its synthesis can be accomplished by reacting N-hydroxyphthalimide with dihydropyran in the presence of p-toluenesulfonic acid, followed by treatment with hydrazine (B178648) hydrate. chemicalbook.com OTX is employed as an oximation reagent in the synthesis of marine alkaloids and may be used to prepare potential histone deacetylase (HDAC) inhibitors. chemicalbook.comscientificlabs.iesigmaaldrich.com It is also used in the synthesis of various complex amides, such as 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides. scientificlabs.ie

Thiophene-Fused Derivatives and Their Synthetic Exploration

The fusion of a thiophene (B33073) ring with other heterocyclic systems, including pyran, creates novel molecular architectures with significant potential in medicinal chemistry. nih.govscispace.com The synthesis of thiophene derivatives has evolved from traditional methods like the Gewald reaction to modern, more efficient one-pot multicomponent reactions (MCRs) and green chemistry approaches. nih.govnih.gov For instance, 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives can be synthesized by reacting cyclohexanone (B45756) with ethyl cyanoacetate (B8463686) and sulfur in the presence of a base. nih.gov These thiophene cores can then be further reacted to incorporate pyran rings and other functionalities. scispace.com The exploration of thiophene-fused systems is driven by their diverse biological activities. nih.govscispace.com For example, novel thiophene-fused pyrazoline-thiocyanatoethanone derivatives have been synthesized and characterized for their potential antibacterial properties. doi.org The synthetic strategies often focus on building molecular complexity efficiently to generate libraries of compounds for biological screening. nih.govnih.gov

Compound Data

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS Number
5,6-Dihydro-2H-pyran-2-one C₅H₆O₂98.103393-45-1 orgsyn.org
2H-Pyran-2-one C₅H₄O₂96.08504-31-4 orgsyn.org
Tetrahydro-2H-pyran-2-carboxylic Acid C₆H₁₀O₃130.14Not explicitly found
Tetrahydro-2H-pyran-4-carboxylic Acid C₆H₁₀O₃130.145337-03-1 guidechem.combiosynth.com
2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid C₈H₁₄O₃158.19Not explicitly found
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine C₅H₁₁NO₂117.156723-30-4 scbt.comchemicalbook.comsigmaaldrich.com
N-Hydroxyphthalimide C₈H₅NO₃163.13524-38-9
Dihydropyran C₅H₈O84.12255-20-9

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives in Biological Contexts

The tetrahydropyran ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties. pharmablock.com Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how specific structural modifications of a lead compound influence its biological activity. For derivatives of tetrahydro-2H-pyran, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles for a variety of biological targets. These investigations typically involve systematic modifications of substituents on the tetrahydropyran ring and associated side chains to elucidate key interactions with the target protein.

SAR of Tetrahydropyran-Based LpxC Inhibitors:

A notable example of SAR studies involves the development of tetrahydropyran-based inhibitors of UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria. nih.gov Starting from a tetrahydropyran-based hydroxamate hit, researchers systematically optimized three parts of the molecule: the hydroxamate metal-binding group, the core of the tetrahydropyran, and a hydrophobic side chain. nih.gov

Crystallographic studies showed that the tetrahydropyran core establishes important hydrogen bonds and van der Waals interactions within the active site of the LpxC enzyme from Aquifex aeolicus. nih.gov The optimization efforts focused on modifying a hydrophobic group attached to the tetrahydropyran core. It was hypothesized that a more linear hydrophobe would better occupy the substrate-binding pocket. By replacing an initial biphenyl (B1667301) group with a phenylacetylenephenyl hydrophobe, researchers aimed to enhance the inhibitory activity against LpxC. nih.gov This led to the identification of compounds with nanomolar potency against P. aeruginosa LpxC. nih.gov

Table 1: SAR of Tetrahydropyran-Based LpxC Inhibitors

CompoundModificationBiological ActivityReference
Initial Hit (Compound 2)Tetrahydropyran core with a biphenyl hydrophobe and hydroxamateNanomolar inhibition of LpxC, but limited Gram-negative activity. nih.gov
Optimized Compounds (e.g., 23 and 25)Introduction of a more linear phenylacetylenephenyl hydrophobeImproved potency against P. aeruginosa LpxC (nanomolar range) and 25 μM MIC against wild-type P. aeruginosa. nih.gov

SAR of Methylated Tetrahydropyranyl Derivatives as ICMT Inhibitors:

Another area of investigation has been the development of tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), a target for anticancer agents. acs.org An initial hit compound with submicromolar potency was structurally modified, leading to a potent 3-methoxy substituted analogue. Further SAR development around the tetrahydropyran ring resulted in a tenfold increase in potency. acs.org These potent compounds were shown to induce a dose-dependent increase in Ras cytosolic protein, consistent with ICMT inhibition. acs.org

Table 2: SAR of Tetrahydropyranyl ICMT Inhibitors

CompoundKey Structural FeatureIC50Reference
Hit Compound 3Initial tetrahydropyranyl scaffoldSubmicromolar acs.org
Analogue 273-methoxy substitution on the tetrahydropyran ringPotent acs.org
Analogue 75Further optimization around the tetrahydropyran ring1.3 nM acs.org

SAR of Tetrahydropyran Derivatives as HIV Protease Inhibitors:

In the context of HIV, the replacement of a tetrahydrofuran (B95107) ring with a tetrahydropyran ring in a series of protease inhibitors (PIs) led to significant improvements. nih.gov The increased flexibility of the tetrahydropyran ring was thought to better accommodate mutations in the enzyme, leading to improved potency against drug-resistant HIV strains. This strategic modification resulted in the identification of a potent PI with picomolar affinity and an activity profile similar to darunavir (B192927) against multidrug-resistant HIV-1 strains. nih.gov The importance of the cyclic ether oxygen in the tetrahydropyran ring was highlighted by these studies. nih.gov

Table 3: Comparison of Tetrahydrofuran vs. Tetrahydropyran in HIV Protease Inhibitors

CompoundCore StructurePotency (Ki)Activity against Drug-Resistant StrainsReference
Precursor CompoundTetrahydrofuran-- nih.gov
GRL-0476 (Compound 33)Tetrahydropyran2.7 pMPotent against multidrug-resistant HIV-1 strains nih.gov

SAR of Tetrahydropyran Derivatives as TREM2 Agonists:

More recently, SAR studies have focused on developing small molecule agonists for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a therapeutic target for Alzheimer's disease. acs.org Starting from a clinical-stage agonist featuring a chiral tetrahydropyran ring, researchers designed and synthesized racemic structural analogs to simplify the stereochemistry and improve pharmacokinetic properties. acs.org Modifications were introduced to explore the effects of electronic and steric features on agonist activity while maintaining the core pharmacophore. This led to the discovery of a lead compound with superior in vitro pharmacokinetic profile, including enhanced metabolic stability and favorable passive permeability, while retaining potent activation of the TREM2 signaling pathway. acs.org

Table 4: SAR of TREM2 Agonist Derivatives

CompoundStructural ModificationKey FindingReference
VG-3927 (Control)Chiral tetrahydropyran ringPotent TREM2 agonist, but has metabolically labile motifs. acs.org
C1Racemic, stereochemically simplified analogSuperior in vitro pharmacokinetic profile and validated target engagement. acs.org
C2Analog of C1Showed dose-dependent TREM2 activation. acs.org
C5Analog of C1Elicited a slight increase in phospho-SYK levels, lower than the control. acs.org

These examples underscore the utility of the tetrahydropyran scaffold in medicinal chemistry and the power of SAR studies to guide the optimization of lead compounds into potent and selective drug candidates.

Q & A

Q. What are the recommended synthetic routes for Tetrahydro-2H-pyran-2-carbaldehyde in academic research?

The synthesis of tetrahydro-2H-pyran derivatives typically involves cyclization or multi-component reactions. For example:

  • Prins Cyclization : A widely used method for tetrahydropyran scaffolds. Starting materials like aldehydes or acetals react under acidic catalysis (e.g., BF₃·Et₂O) to form the pyran ring .
  • Multi-Component Reactions : Combining aldehydes, amines, and cyclic diketones can yield functionalized dihydropyranones, which may be hydrogenated to tetrahydro derivatives .

Q. Key Considerations :

  • Optimize reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., THF, DCM) to control regioselectivity.
  • Purification via column chromatography or recrystallization is often required .

Q. What safety protocols are critical when handling this compound?

Based on structurally related compounds (e.g., Tetrahydro-2H-pyran-2-one):

  • Hazards : Severe eye irritation (GHS Category 1), flammability (Category 4), and potential skin sensitization .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .
  • First Aid :
    • Eye contact: Flush with water for 15 minutes; seek medical attention .
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Q. How can researchers characterize this compound?

Standard Techniques :

  • NMR : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and pyran ring structure.
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) .
  • GC-MS/HPLC : Monitor purity (>98%) and detect impurities (e.g., oxidation byproducts) .

Data Interpretation : Cross-reference with computational models (e.g., DFT calculations) to resolve spectral ambiguities .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of this compound under varying pH?

  • Acidic Conditions : The aldehyde group may undergo hydration to form geminal diols, while the pyran ring remains stable below pH 3 .
  • Basic Conditions : Aldehydes are prone to Cannizzaro reactions (disproportionation) at pH >10, forming carboxylic acids and alcohols .

Q. Experimental Design :

  • Use buffered solutions (pH 1–12) and monitor degradation via UV-Vis (λ ~280 nm for aldehyde) or LC-MS .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Case Study : Contradictory ¹H NMR signals for diastereomers:

  • Solution : Employ NOESY or COSY to identify spatial proximity of protons.
  • Validation : Compare experimental data with X-ray crystallography or computed chemical shifts (e.g., using Gaussian or ORCA) .

Example : Discrepancies in oxidation product identification (ketone vs. carboxylic acid) can be resolved via derivatization (e.g., hydrazone formation) .

Q. What advanced catalytic systems improve the enantioselective synthesis of this compound derivatives?

  • Chiral Catalysts : Use Jacobsen’s Co-salen complexes or organocatalysts (e.g., proline derivatives) for asymmetric Prins cyclization .
  • Yields : Optimize enantiomeric excess (ee) by adjusting catalyst loading (5–20 mol%) and reaction time (12–48 hrs) .

Table 1 : Comparison of Catalytic Systems

Catalystee (%)Yield (%)Reference
Co-salen9285
L-Proline7872
BINOL-phosphoric acid8980

Q. How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic additions?

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the aldehyde, accelerating reactions with amines (e.g., Schiff base formation) .
  • Electron-Donating Groups (EDGs) : Stabilize the aldehyde via resonance, reducing reactivity toward Grignard reagents .

Q. Methodology :

  • Use Hammett plots to correlate substituent effects with reaction rates .

Q. What are the applications of this compound in pharmaceutical intermediate synthesis?

  • Antimicrobial Agents : Serve as precursors for pyran-fused heterocycles (e.g., tetrahydropyrano[3,2-c]quinolines) via Pictet-Spengler reactions .
  • Anticancer Scaffolds : Functionalize the aldehyde group to generate hydrazone or thiosemicarbazone derivatives targeting kinase inhibition .

Case Study : Coupling with 4-methylphenylhydrazine yields a hydrazone with potential antiproliferative activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.